4-苯基-N-((1-(三氢呋喃-3-基)哌啶-4-基)甲基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

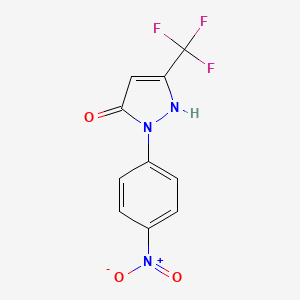

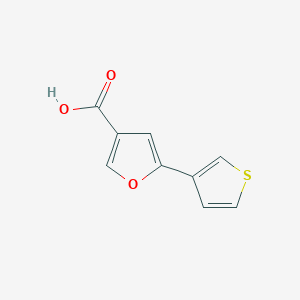

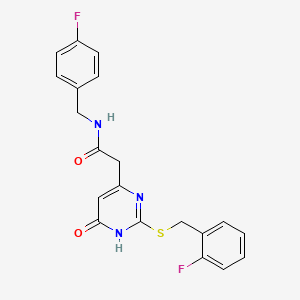

“4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide” is a complex organic compound. It is related to the class of compounds known as fentanyl analogs . Fentanyl and its analogs are synthetic opioids, with fentanyl being approximately 50-100 times more potent than morphine . The structure of this compound suggests that it may have similar properties and uses.

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzene ring bound to a piperidine ring, which is further connected to a tetrahydrofuran ring . This structure is similar to other fentanyl analogs .Chemical Reactions Analysis

The metabolism of fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .科学研究应用

1. 酪氨酸酶和黑色素抑制潜力

研究表明,包括与 4-苯基-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丁酰胺在结构上相关的各种丁酰胺的合成,显示出对蘑菇酪氨酸酶的抑制潜力。这表明在色素沉着治疗中具有潜在应用,体外和体内研究都支持了这一点 (Raza 等人,2019)。

2. 抑制雌激素生物合成

对与 4-苯基-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丁酰胺在结构上相关的 3-烷基化 3-(4-氨基苯基)哌啶-2,6-二酮的合成和评估的研究,显示出对人胎盘芳香化酶的强烈抑制。这些化合物与激素依赖性乳腺癌治疗相关 (Hartmann & Batzl,1986)。

3. 胃酸抗分泌活性

涉及 N-[3-(3-(哌啶甲基)苯氧基)丙基]丁酰胺的研究,类似于 4-苯基-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丁酰胺,证明了对大鼠组胺诱导的胃酸分泌具有显着的抗分泌活性。这表明在治疗胃病中具有潜在应用 (Ueda 等人,1991)。

4. 治疗帕金森病的潜力

一项研究报道,在使用含有 1-甲基-4-苯基-1,2,5,6-四氢吡啶 (MPTP) 的药物后,个体会发生帕金森病,其在结构上与 4-苯基-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丁酰胺相关。这凸显了了解此类化合物的神经影响的重要性 (Langston 等人,1983)。

5. 抗分枝杆菌特性

对结构相似的螺-哌啶-4-酮的研究表明,对结核分枝杆菌具有显着的体外和体内活性,表明在结核病治疗中具有潜在应用 (Kumar 等人,2008)。

6. 抑制血小板聚集

(E)-4-[4-(甲硫基)苯基]-1-(2-哌啶基)-3-丁烯-2-酮盐酸盐等化合物,其在结构上与 4-苯基-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丁酰胺相关,已被发现可抑制 ADP 诱导的血小板聚集,表明在心血管疾病中具有潜在的治疗应用 (Grisar 等人,1976)。

作用机制

Target of Action

Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

Based on its structural similarity to known kor antagonists , it can be hypothesized that it may bind to the KOR and inhibit its activity. This inhibition could prevent the receptor from responding to its natural ligands, thereby modulating the physiological responses associated with KOR activation.

Pharmacokinetics

Similar compounds have been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .

属性

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVWCYBIYIZISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)

![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)

![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)

![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)